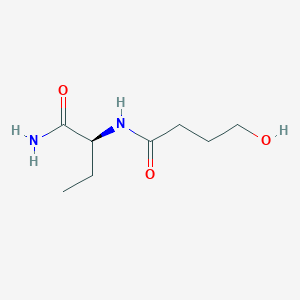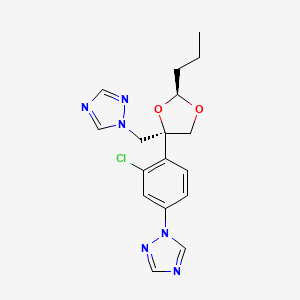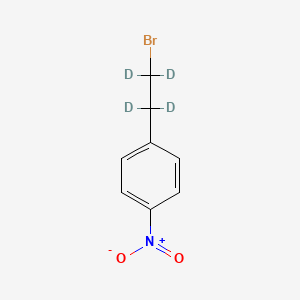
Beta-(p-Nitrophenyl)ethyl Bromide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(p-Nitrophenyl)ethyl Bromide-d4: is a deuterated compound with the molecular formula C8H4D4BrNO2 and a molecular weight of 234.08 g/mol . This compound is a stable isotope-labeled analog of Beta-(p-Nitrophenyl)ethyl Bromide , where the hydrogen atoms are replaced with deuterium. It is commonly used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Beta-(p-Nitrophenyl)ethyl Bromide-d4 typically involves the bromination of Beta-(p-Nitrophenyl)ethyl Alcohol-d4 . The reaction is carried out in the presence of a brominating agent such as phosphorus tribromide or hydrobromic acid . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Beta-(p-Nitrophenyl)ethyl Bromide-d4 undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines , thiols , or alcohols .
Reduction Reactions: The nitro group in This compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as , , and are commonly used.
Reduction: Common reducing agents include iron powder in acetic acid or palladium on carbon with hydrogen gas .
Major Products:
Applications De Recherche Scientifique
Chemistry: Beta-(p-Nitrophenyl)ethyl Bromide-d4 is used as a building block in the synthesis of various organic compounds. Its deuterated form is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures .
Biology and Medicine: In biological research, This compound is used as a probe to study enzyme mechanisms and protein interactions. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceutical intermediates and agrochemicals . Its stable isotope-labeled form is valuable in pharmacokinetic studies to trace the metabolic pathways of drugs .
Mécanisme D'action
Beta-(p-Nitrophenyl)ethyl Bromide-d4: exerts its effects primarily through nucleophilic substitution reactions . The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitro group can also participate in electron-withdrawing effects , stabilizing the transition state during reactions .
Comparaison Avec Des Composés Similaires
- Beta-(p-Nitrophenyl)ethyl Bromide
- Beta-(p-Nitrophenyl)ethyl Chloride
- Beta-(p-Nitrophenyl)ethyl Iodide
- Beta-(p-Nitrophenyl)ethyl Fluoride
Uniqueness: The deuterated form, Beta-(p-Nitrophenyl)ethyl Bromide-d4 , is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and mass spectrometry . The deuterium atoms help in reducing background signals and improving the accuracy of analytical measurements .
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2/i5D2,6D2 |
Clé InChI |
NTURQZFFJDCTMZ-NZLXMSDQSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=C(C=C1)[N+](=O)[O-])C([2H])([2H])Br |
SMILES canonique |
C1=CC(=CC=C1CCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


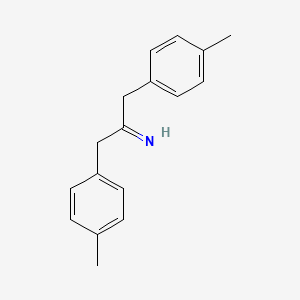

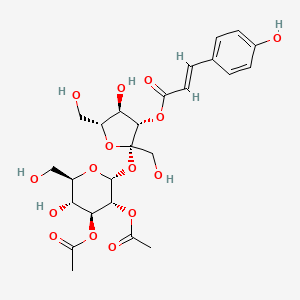
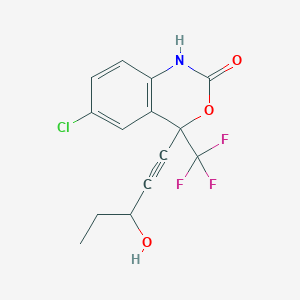
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
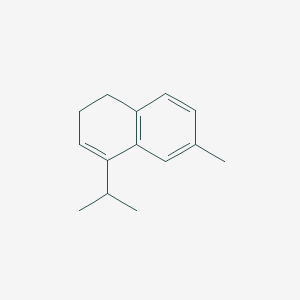
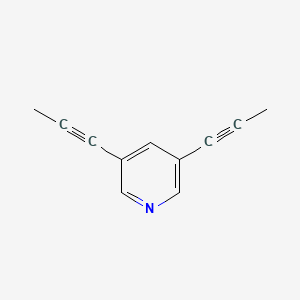
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)

